molecular formula C17H15N7O2 B12167214 (4E)-4-{[(2-methoxyphenyl)amino]methylidene}-5-methyl-2-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-2,4-dihydro-3H-pyrazol-3-one

(4E)-4-{[(2-methoxyphenyl)amino]methylidene}-5-methyl-2-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-2,4-dihydro-3H-pyrazol-3-one

Cat. No.: B12167214
M. Wt: 349.3 g/mol
InChI Key: BPFDWBFUELSASH-UHFFFAOYSA-N
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Description

The compound (4E)-4-{[(2-methoxyphenyl)amino]methylidene}-5-methyl-2-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-2,4-dihydro-3H-pyrazol-3-one is a complex organic molecule with potential applications in various fields of scientific research. This compound features a unique structure that includes a pyrazolone core, a triazolopyridazine moiety, and a methoxyphenyl group, making it an interesting subject for chemical and pharmacological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4E)-4-{[(2-methoxyphenyl)amino]methylidene}-5-methyl-2-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-2,4-dihydro-3H-pyrazol-3-one typically involves multi-step organic reactions. The process begins with the preparation of the pyrazolone core, followed by the introduction of the triazolopyridazine moiety and the methoxyphenyl group. Common reagents used in these reactions include hydrazine derivatives, aldehydes, and various catalysts to facilitate the formation of the desired bonds.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to ensure the compound’s purity and consistency.

Chemical Reactions Analysis

Types of Reactions

The compound (4E)-4-{[(2-methoxyphenyl)amino]methylidene}-5-methyl-2-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-2,4-dihydro-3H-pyrazol-3-one can undergo various chemical reactions, including:

    Oxidation: The methoxyphenyl group can be oxidized to form corresponding quinones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the triazolopyridazine moiety.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and catalysts to enhance reaction rates.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxyphenyl group can yield quinones, while reduction of a nitro group can produce amines.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a model compound for developing new synthetic methodologies and understanding reaction mechanisms.

Biology

In biological research, the compound’s potential as a bioactive molecule is explored. Its interactions with various biological targets, such as enzymes and receptors, are investigated to understand its pharmacological effects.

Medicine

In medicine, the compound is evaluated for its therapeutic potential. Studies focus on its ability to modulate specific biological pathways, making it a candidate for drug development in treating diseases like cancer and neurological disorders.

Industry

In the industrial sector, the compound’s properties are leveraged for applications in materials science, such as developing new polymers and coatings with enhanced performance characteristics.

Mechanism of Action

The mechanism of action of (4E)-4-{[(2-methoxyphenyl)amino]methylidene}-5-methyl-2-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-2,4-dihydro-3H-pyrazol-3-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering downstream effects. For example, it may inhibit an enzyme involved in a disease pathway, thereby reducing disease symptoms.

Comparison with Similar Compounds

Similar Compounds

  • Methyl (2Z)-2-(1-ethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-5-[4-(2-furoyloxy)phenyl]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
  • Thiosulfate

Uniqueness

Compared to similar compounds, (4E)-4-{[(2-methoxyphenyl)amino]methylidene}-5-methyl-2-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-2,4-dihydro-3H-pyrazol-3-one stands out due to its unique combination of functional groups and structural features

Properties

Molecular Formula

C17H15N7O2

Molecular Weight

349.3 g/mol

IUPAC Name

4-[(2-methoxyphenyl)iminomethyl]-5-methyl-2-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1H-pyrazol-3-one

InChI

InChI=1S/C17H15N7O2/c1-11-12(9-18-13-5-3-4-6-14(13)26-2)17(25)24(21-11)16-8-7-15-20-19-10-23(15)22-16/h3-10,21H,1-2H3

InChI Key

BPFDWBFUELSASH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)N(N1)C2=NN3C=NN=C3C=C2)C=NC4=CC=CC=C4OC

Origin of Product

United States

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